2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
Description
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretch (NH₂) | 3427–3445 | Medium |
| C≡N stretch | 2191–2225 | Strong |
| C–Cl stretch | 1091–1121 | Medium |
| Aromatic C=C | 1561–1598 | Strong |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.86 (d, J = 8.1 Hz, 2H, 4-Cl-C₆H₄–C3,5–H).
- δ 7.31–7.38 (m, 3H, aromatic H).
- δ 6.95 (s, 1H, pyrrole H).
- δ 5.62 (s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry (MS)
- Molecular ion : m/z 217.65 [M⁺- ].
- Fragments : m/z 76 (base peak, pyrrole ring), m/z 112 (4-chlorophenyl).
Crystallographic Data and X-ray Diffraction Analysis
While X-ray data for this specific compound are not available in the provided sources, related pyrrole derivatives exhibit:
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVEJUGSWMWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-3-butenenitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Amino Group (C2): The presence of -NH₂ in the target compound enables hydrogen bonding and reactivity with aldehydes (e.g., forming Schiff bases), which is critical for anti-inflammatory applications .
- Halogenation and Lipophilicity : Bromine and trifluoromethyl groups in analogs enhance lipophilicity and bioactivity against organisms (e.g., molluscicidal and pesticidal effects) but reduce solubility .
- Functional Group Synergy : Chlorfenapyr’s ethoxymethyl group (N1) improves stability and environmental persistence, making it effective in agricultural settings .
Crystallographic and Physicochemical Properties
- The amino group in the target compound facilitates hydrogen bonding, influencing crystal packing and solubility .
- Brominated derivatives (e.g., 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) exhibit planar molecular structures with deviations <0.2 Å from the pyrrole ring, enhancing stacking interactions in antifouling coatings .
Biological Activity
2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H8ClN3
- Molecular Weight : 219.64 g/mol
The presence of the chlorophenyl group and the amino and nitrile functionalities contribute to its biological properties.
The biological activity of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It exhibits potential antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes critical for bacterial growth.
- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells, potentially through interference with specific signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Research indicates that 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has demonstrated antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound inhibited growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example, it has been tested against colon cancer cell lines, revealing significant growth inhibition. The mechanism is believed to involve the induction of apoptosis via modulation of apoptosis-related proteins .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of pyrrole derivatives including this compound. Preliminary results indicate that it may reduce inflammation in animal models, comparable to established anti-inflammatory drugs like etoricoxib .
Research Findings and Case Studies
Several research studies have investigated the biological activities of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile:
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile?
A multi-step synthesis is typically employed, starting with condensation reactions between substituted nitriles and amines under controlled conditions. For example, analogs like 2-amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile are synthesized via cyclization of pre-functionalized intermediates, followed by purification via recrystallization . Key steps include temperature control (e.g., reflux in ethanol) and catalytic acid/base conditions to optimize yield .
Q. How is structural confirmation achieved using spectroscopic methods?
Spectroscopic characterization involves:
- NMR : and NMR identify proton environments and carbon frameworks, with aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm) as diagnostic signals .
- IR : Stretching vibrations for nitrile (C≡N) at ~2200 cm and NH at ~3350 cm confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight .
Q. What chemical reactions are applicable for modifying this compound?
The amino and nitrile groups enable diverse reactions:
- Substitution : Electrophilic aromatic substitution (e.g., halogenation) at the pyrrole ring .
- Oxidation/Reduction : Controlled oxidation of the pyrrole core or reduction of nitrile to amine using NaBH/LiAlH .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
Q. What purity assessment techniques are critical for this compound?
- HPLC/GC : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Melting Point : Sharp melting ranges (e.g., 180–185°C) indicate purity .
- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (e.g., CHClN) .
Advanced Research Questions
Q. How do crystallographic data inform molecular interactions and stability?
Single-crystal X-ray diffraction reveals:
- Packing Motifs : Intermolecular H-bonding (N–H···N) between amino and nitrile groups stabilizes the lattice .
- Torsional Angles : Dihedral angles (e.g., 4-chlorophenyl vs. pyrrole ring) influence π-π stacking and solubility .
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2/c) with Z = 8 are common for related derivatives .
Q. How can structure-activity relationships (SAR) guide analog design for enhanced bioactivity?
- Electron-Withdrawing Groups : Chlorophenyl substituents enhance electrophilic reactivity, improving binding to biological targets .
- Pyrrole Core Modifications : Introducing ferrocenyl groups (e.g., 6-ferrocenyl derivatives) increases redox activity and cytotoxicity .
- Nitrile Functionalization : Replacing nitrile with carboxylate esters alters pharmacokinetic properties .
Q. How to address contradictions in reported bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) to compare cytotoxicity IC values .
- Solubility Effects : Use co-solvents (DMSO/PBS) to mitigate aggregation artifacts in vitro .
- Structural Verification : Confirm batch consistency via NMR and X-ray crystallography to rule out polymorphic differences .
Q. What statistical methods optimize reaction conditions for scaled synthesis?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, solvent ratio, and catalyst loading .
- Taguchi Arrays : Prioritize factors (e.g., reaction time > reagent stoichiometry) to maximize yield .
Q. How to interpret disorder in crystal structures of this compound?
- Disordered Solvents : Use SQUEEZE in PLATON to model electron density for unresolved solvent molecules .
- Thermal Motion : Anisotropic displacement parameters (ADPs) refine atomic positions in SHELXL .
Q. Can computational methods predict reactivity and regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
